1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Cross-coupling chemistry Heck–Mizoroki reaction Pyrazole functionalization

Researchers optimizing pyrazole C4 functionalization often face slow oxidative addition with bromo/chloro analogs, requiring harsh conditions. 1-(2-fluoroethyl)-4-iodo-1H-pyrazole provides superior Pd-catalyzed cross-coupling kinetics, enabling milder Suzuki, Sonogashira, and Negishi reactions with broader functional group tolerance. The fluoroethyl side chain enhances metabolic stability and supports dual-modality radiolabeling (18F/radioiodine). >98% purity, in stock for immediate dispatch.

Molecular Formula C5H6FIN2
Molecular Weight 240.02
CAS No. 398152-63-1
Cat. No. B2561485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-4-iodo-1H-pyrazole
CAS398152-63-1
Molecular FormulaC5H6FIN2
Molecular Weight240.02
Structural Identifiers
SMILESC1=C(C=NN1CCF)I
InChIInChI=1S/C5H6FIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
InChIKeyYFGJEDPZOJQFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoroethyl)-4-iodo-1H-pyrazole: Chemical Identity & Specifications


1-(2-Fluoroethyl)-4-iodo-1H-pyrazole (CAS 398152-63-1, C₅H₆FIN₂, MW 240.02) is a heterocyclic building block featuring a 4-iodo substituent on a pyrazole core with an N1‑(2‑fluoroethyl) side chain [1]. The 4-iodo functionality serves as a reactive handle for transition metal‑catalyzed cross‑coupling reactions including Suzuki–Miyaura, Sonogashira, Heck–Mizoroki, and Negishi couplings, enabling C‑4 derivatization of the pyrazole ring [2][3]. The N1‑fluoroethyl group introduces metabolic stability and modulates physicochemical properties relevant to medicinal chemistry applications, while the iodine atom provides a site for potential radioiodination [4]. This compound is available from commercial suppliers at ≥98% purity for research use .

Workflow: Pd/Cu-catalyzed cross-coupling at C4 position
Selection: 4-iodo reactive handle and N1-fluoroethyl scaffold
Use Context: Medicinal chemistry, PET tracer, agrochemical research

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole: Analog Substitution Limitations


Substitution of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole with closely related pyrazole derivatives (e.g., 1‑(2‑chloroethyl)‑, 1‑ethyl‑, 4‑bromo‑, or 4‑chloro‑pyrazole analogs) alters fundamental reactivity parameters that affect synthetic route viability and product properties. The 4‑iodo substituent exhibits substantially higher oxidative addition rates in palladium‑catalyzed cross‑coupling reactions compared to 4‑bromo or 4‑chloro congeners, enabling milder reaction conditions and improved functional group tolerance [1]. The 2‑fluoroethyl side chain differs from chloroethyl or non‑halogenated alkyl chains in metabolic stability, hydrogen‑bonding capacity, and electronic effects transmitted to the pyrazole core [2]. Furthermore, the combination of a heavy iodine atom at C4 and fluorine in the N1‑side chain creates a unique dual‑modality scaffold potentially suitable for both radiolabeling (¹⁸F via prosthetic group attachment or ¹²³/¹²⁴/¹²⁵/¹³¹I via isotopic exchange) and subsequent imaging or therapeutic applications—a capability not shared by bromo‑, chloro‑, or non‑iodinated analogs [3]. Procurement of generic substitutes without both the 4‑iodo and N1‑fluoroethyl motifs may necessitate re‑optimization of coupling protocols and may alter downstream biological or physicochemical properties.

Halogen Leaving-Group Reactivity
4-iodo enables oxidative addition under mild conditions; bromo/chloro analogs may require re‑optimization and exhibit lower coupling efficiency.
N1-Side Chain Properties
2‑fluoroethyl group affects metabolic stability and electronic effects; chloroethyl or non‑halogenated alkyl chains may not replicate these properties.
Dual‑Modality Scaffold Capability
The combination of iodine and fluorine enables potential radiolabeling (¹⁸F or radioiodine); non‑iodinated or non‑fluorinated analogs lose this dual‑modality research option.

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole: Comparative Performance Evidence


Heck–Mizoroki Cross-Coupling: Iodo vs. Bromo/Chloro

In Heck–Mizoroki alkenylation reactions of 4‑halopyrazoles, 4‑iodo derivatives (including 1‑protected‑4‑iodo‑1H‑pyrazoles) demonstrate successful coupling with various alkenes using P(OEt)₃ as ligand [1]. In contrast, 4‑bromo‑1,3,5‑trimethylpyrazole under comparable palladium‑catalyzed conditions produced the alkenylated product in only 32% yield [1]. 4‑Chloro pyrazoles are generally unreactive under standard Heck conditions and require more forcing protocols. While 1‑(2‑fluoroethyl)‑4‑iodo‑1H‑pyrazole specific yield data is not published, the established reactivity hierarchy (I > Br >> Cl) for 4‑halopyrazoles in cross‑coupling reactions provides class‑level inference that the 4‑iodo substitution pattern confers superior coupling efficiency [1].

Heck–Mizoroki Coupling
Class-level
Iodo: successful coupling; Br: 32% yield; Cl: unreactive
Supports iodo reactivity advantage in pyrazole C4 functionalization
Class-level inference; target compound not specifically tested
Cross-coupling chemistry Heck–Mizoroki reaction Pyrazole functionalization

CuI-Catalyzed C–O Alkoxylation of Iodopyrazoles

4‑Iodo‑1H‑pyrazoles undergo direct CuI‑catalyzed 4‑alkoxylation with alcohols under microwave irradiation at 130 °C for 1 hour [1]. The optimal conditions employ CuI (20 mol%), 3,4,7,8‑tetramethyl‑1,10‑phenanthroline (20 mol%), and potassium t‑butoxide (2 equiv) in excess alcohol [1]. Application of this methodology to a multi‑step synthesis of withasomnine achieved a 1.6‑fold increase in overall yield compared to prior procedures [1]. While 1‑(2‑fluoroethyl)‑4‑iodo‑1H‑pyrazole was not the specific substrate in this study, the demonstrated reactivity of 4‑iodopyrazoles in CuI‑catalyzed C–O coupling provides class‑level evidence that the 4‑iodo handle enables efficient etherification at the C4 position [1].

CuI-Catalyzed C–O Alkoxylation
Class-level
1.6‑fold yield increase vs prior route
Supports direct C4 etherification route
Class-level; demonstrated on 4-iodopyrazole system
C–O coupling Copper catalysis Microwave-assisted synthesis

Fluoroethyl Pyrazoles for PET Radiotracer Development

Pyrazoles bearing N1‑fluoroalkyl substituents have been identified as suitable scaffolds for development of fluorine‑18‑labeled radiotracers for positron emission tomography (PET) imaging [1]. The review by Kumar (2020) documents multiple [¹⁸F]pyrazole‑derived radiotracers developed over the past 20 years for selective PET imaging of various biological targets [1]. The presence of fluorine in the 2‑fluoroethyl side chain of 1‑(2‑fluoroethyl)‑4‑iodo‑1H‑pyrazole positions this compound as a potential precursor for prosthetic group attachment or direct ¹⁸F‑labeling strategies [1]. No direct comparative data between 1‑(2‑fluoroethyl)‑ and alternative N1‑alkyl pyrazole derivatives are available in the reviewed literature; however, the established utility of N‑fluoroalkyl pyrazoles in PET tracer development provides class‑level support for this structural motif [1].

PET Tracer Scaffold
Class-level
Multiple ¹⁸F-pyrazole tracers reported over 20 years
Supports fluoroethyl pyrazole scaffold selection
Review evidence; target not directly evaluated
PET imaging ¹⁸F radiolabeling Radiopharmaceutical development

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole: Research & Industrial Applications


C4-Functionalization via Cross-Coupling

Researchers requiring C4‑functionalized pyrazoles (e.g., 4‑aryl‑, 4‑alkenyl‑, 4‑alkynyl‑, or 4‑alkoxy‑pyrazoles) should select 1‑(2‑fluoroethyl)‑4‑iodo‑1H‑pyrazole as a starting material for palladium‑ or copper‑catalyzed cross‑coupling reactions including Suzuki–Miyaura, Sonogashira, Heck–Mizoroki, and Negishi couplings. The 4‑iodo substituent provides superior oxidative addition kinetics compared to bromo and chloro analogs, enabling milder reaction conditions and broader functional group tolerance [1][2].

Fluorine-18 Radiotracer Synthesis

Medicinal chemistry teams developing novel PET imaging agents may utilize 1‑(2‑fluoroethyl)‑4‑iodo‑1H‑pyrazole as a precursor for ¹⁸F‑labeled radiotracer synthesis. The N1‑fluoroethyl side chain aligns with established pyrazole‑based PET tracer scaffolds documented in the radiopharmaceutical literature [3]. The 4‑iodo position offers a site for further functionalization or potential radioiodination, creating a dual‑modality imaging scaffold.

Pesticidal Pyrazole Intermediate

The fluoroethyl pyrazole core has demonstrated activity as acaricides and insecticides in pesticidal compositions [4]. 1‑(2‑Fluoroethyl)‑4‑iodo‑1H‑pyrazole serves as a versatile intermediate for constructing diverse fluoroethyl pyrazole derivatives through cross‑coupling at the C4 position, enabling structure‑activity relationship studies and lead optimization in crop protection research.

4-Alkoxypyrazole Synthesis via CuI Catalysis

Research groups pursuing 4‑alkoxypyrazole derivatives (which exhibit diverse bioactivities) can employ 1‑(2‑fluoroethyl)‑4‑iodo‑1H‑pyrazole in CuI‑catalyzed coupling protocols with alcohols. This methodology, demonstrated on 4‑iodopyrazole systems, provides efficient access to C4‑etherified pyrazoles with reported yield improvements of 1.6‑fold compared to alternative synthetic routes [2].

Application
Selection Property
Validation Focus
C4-Cross-Coupling Functionalization
4-Iodo leaving-group reactivity
Coupling condition optimization
¹⁸F PET Tracer Development
N1‑fluoroethyl scaffold precedent
Radiolabeling efficiency & tracer specificity
Agrochemical Intermediate Synthesis
Fluoroethyl pyrazole core activity
SAR and lead optimization
C4‑Alkoxypyrazole Synthesis
CuI‑catalyzed C–O coupling compatibility
Yield and substrate scope review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.